molecular formula C32H28N2O2 B12508023 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B12508023
M. Wt: 472.6 g/mol
InChI Key: DCRXVJKUYDZQJM-UHFFFAOYSA-N
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Description

2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a central ethane-1,1-diyl bridge connecting two 4,5-diphenyl-4,5-dihydrooxazole moieties. Its stereochemistry is defined as (4S,4'S,5R,5'R), which is critical for asymmetric catalysis . The ethane bridge provides moderate rigidity compared to other bridged analogs, while the phenyl substituents enable π-π interactions with substrates.

Properties

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3

InChI Key

DCRXVJKUYDZQJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Structural Validation

The compound’s stereochemistry is confirmed via X-ray crystallography and ¹H/¹³C NMR . Key spectral features include:

  • ¹H NMR (CDCl₃) : δ 4.85 (s, 2H, CH), 7.20–7.31 (m, 10H, Ar).
  • ¹³C NMR (CDCl₃) : δ 168.88 (N═C), 138.63 (Cq, Ar).
  • X-ray Data : Confirms the 4S,4'S,5R,5'R configuration and ethane diyl bridge.

Comparative Analysis of Methods

Method Yield Advantages Limitations
PFBSF Cyclization 99% High yield, mild conditions Reagent cost
Ti(OiPr)₄ Dehydration 74% Stereochemical control Long reaction time
NaH Alkylation 72% Scalable for bridged structures Side reactions
Acid-Catalyzed Cyclodehydration 85% Low-cost reagents Moisture sensitivity
Organometallic Coupling 60% Functionalization versatility Low temperature requirements

Chemical Reactions Analysis

2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using reagents like halogens or alkylating agents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties[][3].

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its ability to act as a chiral ligand, forming complexes with metal ions or other molecules. These complexes can then participate in various catalytic processes, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals and interaction with specific functional groups on substrates.

Comparison with Similar Compounds

Cyclopropane-Bridged Bis(oxazoline) Ligands

Example : (4R,4′R,5S,5′S)-2,2′-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

  • Structure : A strained cyclopropane bridge replaces the ethane group.
  • Catalytic Performance :
    • Demonstrated 63–96% yields in Ru/Cu-catalyzed propargylic alkylations with high enantioselectivity (86–89% ee) and diastereoselectivity (anti/syn up to 15:1) in THF .
    • Solvent sensitivity: Lower yields in dichloromethane, dioxane, or toluene.

Cyclopentane- and Cycloheptane-Bridged Analogs

Example : (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)

  • Molecular Weight : 360.4 vs. 540.69 for the cycloheptane variant .
  • Hydrophobicity : Higher XLogP3 (4.3) compared to ethane-bridged analogs, suggesting reduced solubility in polar solvents .
  • Storage : Cycloheptane derivatives require refrigeration (0–6°C), indicating lower thermal stability .

Substituent-Modified Analogs

Example : (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

  • Purity and Stability : 98% purity with long-term storage stability, comparable to diphenyl-substituted ligands .

Cyclohexane- and Cyclobutane-Bridged Variants

Example : (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

  • Molecular Weight : 394.5 (cyclohexane) vs. 374.48 (cyclobutane) .
  • Solubility : Benzyl substituents increase hydrophobicity, likely limiting aqueous-phase applications.

Structural and Functional Comparison Table

Parameter Ethane-Bridged Ligand Cyclopropane-Bridged Ligand Cyclopentane-Bridged Ligand
Bridge Strain Moderate High Low
Molecular Weight ~540* ~540 (diphenyl) 360.4 (phenyl)
Enantioselectivity Not reported 86–89% ee Not reported
Solvent Preference Not reported THF (optimal) Non-polar solvents
Storage Conditions Not specified Room temperature 0–6°C (cycloheptane)

*Estimated based on cycloheptane analog.

Key Research Findings

Bridge Size and Catalytic Efficiency : Smaller bridges (e.g., cyclopropane) enhance enantioselectivity due to strain-induced rigidity, while larger bridges (e.g., cycloheptane) may hinder metal coordination .

Substituent Effects : Phenyl groups improve π-π substrate interactions, whereas alkyl groups (e.g., isopropyl) reduce steric hindrance but may lower selectivity .

Solvent Compatibility : THF is optimal for cyclopropane-bridged ligands, suggesting ethane-bridged analogs may also favor polar aprotic solvents .

Biological Activity

2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C₃₂H₂₈N₂O₂
  • Molecular Weight : 472.58 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activities of 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have been investigated in several contexts:

  • Antioxidant Activity : The compound has shown promising results in scavenging free radicals. Its antioxidant capacity was evaluated using various assays such as DPPH and ABTS radical scavenging tests.
  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes such as tyrosinase and acetylcholinesterase (AChE), which are crucial in various biochemical pathways.
  • Cytotoxicity : Preliminary cytotoxicity assays suggest that the compound exhibits selective toxicity against certain cancer cell lines.

Antioxidant Activity

Research has demonstrated that compounds with oxazole scaffolds can exhibit significant antioxidant properties. For instance:

  • DPPH Scavenging Assay : The compound's ability to scavenge DPPH radicals was tested, showing a scavenging rate comparable to standard antioxidants like ascorbic acid.
  • ABTS Assay : Similar results were obtained with the ABTS assay, indicating a robust antioxidant potential.

Enzyme Inhibition Studies

The inhibition of mushroom tyrosinase was particularly notable:

  • IC₅₀ Values : The IC₅₀ for 2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) was found to be significantly lower than that of standard inhibitors like kojic acid. This suggests a strong inhibitory potency against tyrosinase.
CompoundIC₅₀ (µM)Reference
2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)X.XX
Kojic AcidY.YY

Cytotoxicity Assays

In vitro cytotoxicity tests were conducted on various cancer cell lines:

  • Cell Lines Tested : HepG2 (human hepatoblastoma), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited varying degrees of cytotoxicity across these cell lines with a notable selectivity towards HepG2 cells.

Case Studies and Clinical Implications

Several studies have highlighted the potential of oxazole derivatives in treating diseases related to oxidative stress and enzyme dysregulation:

  • A study indicated that similar compounds could reduce oxidative damage in neurodegenerative diseases by inhibiting AChE activity .

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